molecular formula C18H25N3O3 B14265682 Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate CAS No. 182552-10-9

Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate

Cat. No.: B14265682
CAS No.: 182552-10-9
M. Wt: 331.4 g/mol
InChI Key: QSMZBJYIJROLFF-VYRBHSGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate is a complex organic compound that belongs to the class of tryptophan derivatives. This compound is characterized by its unique structure, which includes a tryptophan backbone modified with a methylamino group and a methyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate typically involves multiple steps, starting from L-tryptophan. The key steps include:

    Protection of the amino group: The amino group of L-tryptophan is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).

    Formation of the methyl ester: The carboxyl group of L-tryptophan is esterified using methanol and an acid catalyst.

    Introduction of the methylamino group: The protected tryptophan ester is reacted with a methylamino reagent under controlled conditions to introduce the methylamino group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,3-propanediamine
  • 3-(Methylamino)propylamine
  • N-Methyl-1,3-diaminopropane

Uniqueness

Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications in research and industry.

Properties

182552-10-9

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[[3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]propanoate

InChI

InChI=1S/C18H25N3O3/c1-11(2)16(17(22)19-3)21-15(18(23)24-4)9-12-10-20-14-8-6-5-7-13(12)14/h5-8,10-11,15-16,20-21H,9H2,1-4H3,(H,19,22)/t15-,16?/m0/s1

InChI Key

QSMZBJYIJROLFF-VYRBHSGPSA-N

Isomeric SMILES

CC(C)C(C(=O)NC)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CC(C)C(C(=O)NC)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.